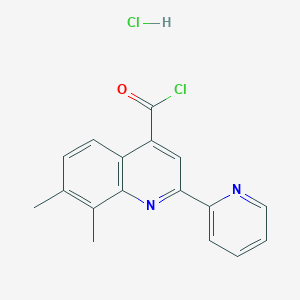
盐酸7,8-二甲基-2-(吡啶-2-基)喹啉-4-甲酰氯
描述
7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, also known as 7,8-DMQC, is a novel quinoline derivative that has been the subject of several scientific studies due to its unique properties. It is a white crystalline solid with a molecular weight of 463.9 g/mol and a melting point of 145-147°C. 7,8-DMQC is a versatile compound that has been used in various scientific applications, including as a fluorescent dye, a catalyst, and a reagent in organic synthesis.
科学研究应用
Synthesis of Biologically Active Compounds
- Summary : This compound is used in the synthesis of various biologically active quinoline derivatives, which are crucial in drug discovery .
- Methods : Synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are employed for constructing the quinoline scaffold .
- Results : The synthesized quinoline derivatives exhibit potential biological and pharmaceutical activities, including antimicrobial and anticancer properties .
Antiparasitic Drug Synthesis
- Summary : Quinoline derivatives, including those derived from the compound , are explored for their antiparasitic drug potential .
- Methods : Direct C–H alkenylation of quinoline N-oxides via C(sp²)–H bond activation is a common method used .
- Results : The process yields compounds with promising antiparasitic properties, which are significant in treating diseases like malaria and leishmaniasis .
Organic Synthesis
- Summary : The compound serves as a starting material for various organic transformations, including oxidations and nucleophilic reactions .
- Methods : Techniques such as transition metal-catalyzed reactions and green chemistry protocols are utilized for the construction and functionalization of the quinoline ring .
- Results : These methods lead to the efficient synthesis of quinoline derivatives with reduced environmental impact .
Development of Antimicrobial Agents
- Summary : The compound’s derivatives are investigated for their efficacy as antimicrobial agents .
- Methods : Synthesis followed by in vitro testing against various microbial strains is the standard procedure .
- Results : Some derivatives show significant activity against bacteria and fungi, indicating their potential as new antimicrobial drugs .
Photophysical Studies
- Summary : Derivatives of the compound are used in photophysical studies to understand their excited-state properties .
- Methods : Spectroscopic techniques like fluorescence and phosphorescence are employed to study the photophysical behavior .
- Results : The studies reveal insights into the excited-state tautomerism and photoinduced processes of the compounds .
Material Science
- Summary : Quinoline derivatives are used in the development of new materials with specific optical or electronic properties .
- Methods : The compound is incorporated into materials, and its effect on the properties of the material is analyzed .
- Results : The incorporation of quinoline derivatives can lead to materials with improved or novel properties suitable for various applications .
Catalysis in Organic Reactions
- Summary : Quinoline derivatives are known to act as catalysts in various organic reactions, enhancing the rate and selectivity of the transformations .
- Methods : The compound can be used in catalytic amounts to facilitate reactions such as cross-coupling, where it may stabilize transition states or intermediates .
- Results : The use of quinoline derivatives in catalysis has led to more efficient synthetic routes for complex organic molecules, often with higher yields and fewer byproducts .
Development of Cardiovascular Drugs
- Summary : Quinoline derivatives are investigated for their potential use in treating cardiovascular diseases .
- Methods : The compounds are synthesized and then tested in vitro and in vivo for their cardiovascular effects .
- Results : Some derivatives have shown promise in modulating blood pressure and heart rate, indicating potential as cardiovascular drugs .
Neuroprotective Agents
- Summary : The compound’s derivatives are explored for neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
- Methods : Derivatives are synthesized and assessed for their ability to protect neuronal cells against various types of damage .
- Results : Certain derivatives have demonstrated neuroprotective activities, suggesting their use in the management of neurodegenerative conditions .
属性
IUPAC Name |
7,8-dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-10-6-7-12-13(17(18)21)9-15(20-16(12)11(10)2)14-5-3-4-8-19-14;/h3-9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJCXHAXAYSRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426516.png)
![N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426519.png)
![4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426520.png)
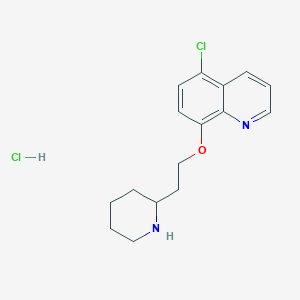
![2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426523.png)
![N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1426524.png)
![3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1426526.png)
![3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426527.png)
![3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426530.png)
![2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426531.png)
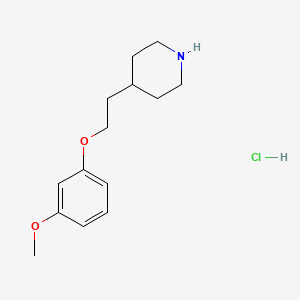
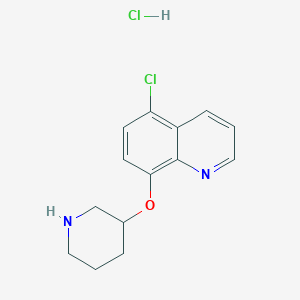
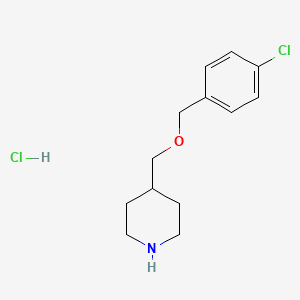
![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426539.png)